molecular formula C16H17N3O2S B2494363 ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 341967-29-1

ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2494363
CAS No.: 341967-29-1
M. Wt: 315.39
InChI Key: OXKVETRARVULPD-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate (CAS: 919107-57-6) is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a dimethylamino group at position 4, a pyrrole moiety at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₆H₁₇N₃O₂S, with a molecular weight of 315.4 g/mol and a purity ≥95% . The compound is primarily utilized in laboratory settings as a synthetic intermediate, particularly for exploring structure-activity relationships in medicinal chemistry or materials science. Its dimethylamino group enhances electron-donating properties, while the pyrrole substituent may facilitate π-π stacking interactions, making it structurally distinct among thieno[2,3-b]pyridine derivatives.

Properties

IUPAC Name

ethyl 4-(dimethylamino)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-4-21-16(20)14-13(19-9-5-6-10-19)12-11(18(2)3)7-8-17-15(12)22-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKVETRARVULPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[2,3-b]pyridine core, followed by the introduction of the dimethylamino and pyrrole groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethylamino group via nucleophilic substitution.

    Coupling Reactions: Attachment of the pyrrole ring using coupling reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thieno[2,3-b]pyridine core, which is characterized by a fused bicyclic structure consisting of thiophene and pyridine rings. Its properties include:

  • Molecular Weight : 315.39 g/mol
  • Density : Approximately 1.27 g/cm³
  • Boiling Point : Predicted at 494.3 ± 45.0 °C .

Medicinal Chemistry

Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has shown promising results in various pharmacological studies:

  • Anticancer Activity : Recent studies indicate significant antiproliferative effects against several human cancer cell lines. The compound exhibits IC50 values in the nanomolar to micromolar range, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound may modulate signaling pathways related to cell proliferation and apoptosis, interacting with specific cellular receptors or enzymes .

Biological Applications

The compound's unique structure allows it to serve as a probe or ligand in biochemical assays:

  • Receptor Binding : It can bind to various biological receptors, influencing their activity and potentially leading to therapeutic effects.
  • Pathway Modulation : It may affect cellular processes such as signal transduction or gene expression through its interactions with molecular targets .

Material Science

In industrial applications, this compound is being explored for:

  • Development of New Materials : Its chemical properties make it suitable for creating advanced materials such as polymers or electronic components .

Mechanism of Action

The mechanism of action of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate depends on its specific interactions with molecular targets. These may include:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Modulation: Influence on biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-b]Pyridine Derivatives

Compound Name Substituents (Positions 3 & 4) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
Target Compound 4-(dimethylamino), 3-(1H-pyrrol-1-yl) C₁₆H₁₇N₃O₂S 315.4 Dimethylamino (electron-donating), pyrrole (π-π interactions) Lab intermediate, potential pharmacological scaffold
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) 3-amino, 6-(5-bromobenzofuran-2-yl) C₁₇H₁₂BrN₃O₂S 418.3 Amino (nucleophilic), bromobenzofuran (electrophilic) Precursor for fused heterocycles (e.g., pyrimidino-thienopyridines)
Ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate 4-methoxy, 3-(1H-pyrrol-1-yl) C₁₅H₁₆N₂O₃S 312.4 Methoxy (moderate electron-donating), pyrrole Pharmaceutical intermediate; reduced basicity vs. dimethylamino
5-[(4-Methoxyphenyl)diazenyl]-4,6-diphenyl-2-[1-(2-phenylhydrazono)ethyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine (12b) Complex substituents (diazenyl, phenylhydrazono) C₃₃H₂₈N₆O₂S 580.7 Diazenyl (chromophoric), hydrazono (chelating) Dye chemistry, coordination complexes

Key Findings :

The amino group in compound 6d enables nucleophilic reactivity, as demonstrated in its conversion to pyrimidino-thienopyridines .

Structural Complexity :

  • The target compound’s pyrrole substituent is shared with other analogs (e.g., compound 12b), which may enhance binding affinity in biological systems through π-π interactions .
  • Bromobenzofuran in 6d introduces steric bulk and electrophilic character, enabling Suzuki coupling or halogen-exchange reactions .

Applications :

  • The target compound’s balanced electronic profile makes it a versatile intermediate for drug discovery, whereas compound 12b ’s diazenyl group suggests utility in optoelectronic materials or dyes .

Biological Activity

Ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 341967-29-1) is a heterocyclic compound with potential biological significance. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of 315.39 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to introduce the dimethylamino and pyrrole groups into the thieno[2,3-b]pyridine framework. Common reagents include nucleophiles and coupling agents that facilitate these transformations .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In Vitro Studies : The compound demonstrated antiproliferative effects against various human cancer cell lines, with IC50 values in the nanomolar to micromolar range . This suggests a strong potential for development as an anticancer agent.
  • Mechanism of Action : The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with cellular receptors or enzymes that regulate these processes .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Antibacterial Effects : Studies indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Antifungal Activity : The compound has shown inhibitory effects against certain fungi, further expanding its therapeutic applications .

Study on Anticancer Efficacy

In a study involving multiple cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study reported:

Cell LineIC50 (µM)
MCF-70.85
HCT1160.75
A5490.92

These results highlight the compound's potential as a lead candidate for further development in cancer therapy .

Antimicrobial Study

Another investigation assessed the antimicrobial activity against common pathogens. The results were as follows:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These findings suggest that the compound could be developed into an effective antimicrobial treatment .

Q & A

Q. What are the optimized synthetic routes for ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step pathway involving Thorpe–Ziegler isomerization and heterocyclization. Key steps include:

  • Reacting 3-cyanopyridine-2(1H)-thiones with alkylating agents to form intermediates.
  • Cyclization using hydrazine hydrate in ethanol to generate the thieno[2,3-b]pyridine core .
  • Introducing the pyrrole moiety via reaction with 2,5-dimethoxytetrahydrofuran under acidic conditions, achieving yields of 40–76% depending on substituents .
  • Optimize yields by controlling temperature (70–90°C) and solvent polarity (ethanol or DMF).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign substituent-specific shifts (e.g., dimethylamino protons at δ 3.0–3.5 ppm; pyrrole protons at δ 6.7–7.3 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1660 cm⁻¹ and NH₂ bands at 3350–3480 cm⁻¹ .
  • X-Ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between carbonyl and amino groups) .

Q. How can researchers address discrepancies in reported spectroscopic data for thieno[2,3-b]pyridine derivatives?

Discrepancies in NMR/IR data may arise from:

  • Solvent effects (e.g., DMSO-d6 vs. CDCl3).
  • Tautomerism or dynamic equilibria in solution.
  • Trace impurities from incomplete purification. Validate results using high-purity solvents (>99.9%) and standardized protocols .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

  • The compound’s activity against Gram-positive bacteria (e.g., S. aureus) correlates with electron-withdrawing substituents (e.g., bromophenyl groups), which enhance membrane disruption.
  • Structure-activity relationship (SAR) studies show that replacing the ethyl ester with a hydrazide group increases potency (MIC: 2–4 µg/mL vs. 8–16 µg/mL for ester derivatives) .

Q. How does regioselectivity influence substitution reactions on the thieno[2,3-b]pyridine scaffold?

  • Electrophilic substitution favors the 3-position due to electron-rich dimethylamino and pyrrole groups.
  • Thorpe–Ziegler isomerization directs alkylation to the 4-position, as demonstrated in the synthesis of 4-styryl derivatives .

Q. What computational strategies are effective for predicting the compound’s stability under varying pH and temperature?

  • DFT Calculations : Model hydrolysis of the ethyl ester group under acidic conditions (t1/2: ~24 hours at pH 2).
  • Molecular Dynamics : Simulate thermal degradation pathways (e.g., cleavage of the pyrrole ring above 200°C) .

Q. How can LC-MS parameters be optimized for detecting trace metabolites of this compound?

  • Use exact mass data (m/z 398.1226 for [M+H]+) to calibrate high-resolution MS.
  • Optimize mobile phase (ACN/0.1% formic acid) and column (C18, 2.6 µm particle size) for retention time consistency (±0.1 min) .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

  • Replace the ethyl ester with a tert-butyl carbamate to improve metabolic stability (t1/2 increased from 1.5 to 4.2 hours in hepatic microsomes).
  • Introduce hydrophilic groups (e.g., hydroxyl or methoxy) to reduce logP values from 3.2 to 2.5, enhancing aqueous solubility .

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